

An In-depth Technical Guide to the Crystal Structure of Benzotrifuroxan (BTF)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzotrifuroxan**

Cat. No.: **B3051571**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **benzotrifuroxan** (BTF), a high-energy heterocyclic organic compound. The document details the crystallographic data, experimental protocols for synthesis and analysis, and a visual representation of the experimental workflow.

Introduction to Benzotrifuroxan (BTF)

Benzotrifuroxan ($C_6N_6O_6$), also known as hexanitrosobenzene, is a powerful energetic material with a high density and significant explosive properties.^[1] Its molecular structure and crystalline arrangement are of considerable interest to researchers in materials science and energetic materials development. Understanding the crystal structure is crucial for elucidating structure-property relationships, which can inform the design of novel materials with tailored performance and safety characteristics. BTF is known to form cocrystals with other compounds, which can modify its sensitivity and energetic performance.^{[1][2][3]}

Crystallographic Data

The crystallographic parameters of **benzotrifuroxan** have been determined through single-crystal X-ray diffraction analysis. The reported data indicate that BTF can crystallize in the orthorhombic system. It is important to note that different studies may report slight variations in crystallographic data, and cocrystallization can lead to entirely different crystal systems.

Table 1: Summary of Crystallographic Data for **Benzotrifuroxan (BTF)**

Parameter	Value (Source 1)[4]	Value (Source 2)[3][5]
Molecular Formula	C ₆ N ₆ O ₆	C ₆ N ₆ O ₆
Molecular Weight	252.12 g/mol	252.12 g/mol
Crystal System	Orthorhombic	Orthorhombic
Space Group	P2(1)	Pna2 ₁
a	0.6935(12) nm	6.8759(3) Å
b	1.9557(3) nm	19.1923(8) Å
c	0.6518(11) nm	6.5101(3) Å
α	90°	90°
β	90°	90°
γ	90°	90°
Volume (V)	0.884(3) nm ³	859.10(7) Å ³
Molecules per unit cell (Z)	4	4
Calculated Density (D _c)	1.894 g/cm ³	1.949 g/cm ³
Radiation	Not Specified	Not Specified
Final R1	0.0313	Not Specified
wR2	0.0723	Not Specified

Note: A cocrystal of BTF with 2-Nitroaniline (ONA) was found to belong to a monoclinic crystal system with the space group P21/n.[1]

Experimental Protocols

The determination of the crystal structure of BTF involves several key experimental stages: synthesis of the compound, growth of single crystals, and analysis by X-ray diffraction.

3.1. Synthesis of **Benzotrifuroxan**

Several methods for the synthesis of **benzotrifuroxan** have been reported.

- Method 1: Thermal Degradation. One established method involves the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene.[5][6]
- Method 2: Reaction with Sodium Azide. Another synthetic route involves the reaction of 5,7-dichloro-4,6-dinitronbenzofuroxan with sodium azide.[5]

It is crucial to handle the synthesis with appropriate safety precautions due to the explosive nature of the compounds involved.[7]

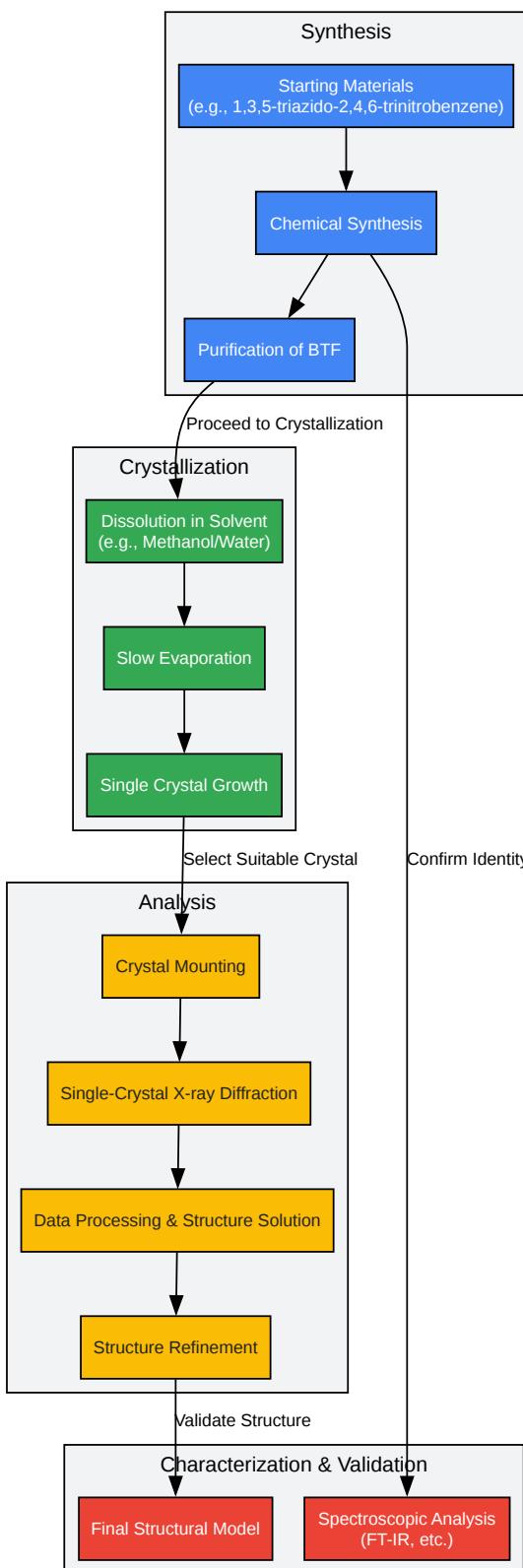
3.2. Single Crystal Growth

The growth of high-quality single crystals is a critical step for accurate X-ray diffraction analysis.

- Solvent Crystallization: Single crystals of BTF can be cultivated from a mixed solvent system. A commonly used method is the slow evaporation of a saturated solution of BTF in a mixture of water and methanol.[4]
- Cocrystal Growth: For cocrystals, such as with trinitrotoluene (TNT), a saturated solution of BTF is first prepared in a suitable solvent (e.g., isopropanol, ethanol, or methanol) at a slightly elevated temperature (e.g., 30-35 °C).[8] The second component (e.g., TNT) is then added to this solution, and the mixed solution is allowed to slowly evaporate in a constant temperature environment to yield cocrystals.[8]

3.3. X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the crystal structure.


- Crystal Mounting: A suitable single crystal of BTF is carefully selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam. The diffraction

patterns are recorded on a detector.

- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters. Software packages such as SHELX or OLEX2 are commonly used for this purpose.
- **Characterization:** In addition to X-ray diffraction, other characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR) and elemental analysis are used to confirm the identity and purity of the synthesized BTF.^[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of **benzotrifuroxan**.

[Click to download full resolution via product page](#)

Caption: Workflow for **Benzotrifuroxan** Crystal Structure Analysis.

Conclusion

The crystal structure of **benzotrifuroxan** has been well-characterized, primarily crystallizing in an orthorhombic system. The detailed understanding of its solid-state structure, obtained through the experimental protocols outlined in this guide, is fundamental for the rational design and development of new energetic materials. The ability of BTF to form cocrystals opens avenues for tuning its properties, making it a versatile component in the field of materials science. Further research into different polymorphs and cocrystals of BTF will continue to be a valuable area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Energetic Co-Crystal of a Primary Metal-Free Explosive with BTF. Ideal Pair for Co-Crystallization: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. Energetic Co-Crystal of a Primary Metal-Free Explosive with BTF. Ideal Pair for Co-Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzotrifuroxan - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ntrl.ntis.gov [ntrl.ntis.gov]
- 8. CN102992923A - Preparation method of benzotrifuroxan (BTF) and trinitrotoluene (TNT) cocrystallized explosive - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Benzotrifuroxan (BTF)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3051571#benzotrifuroxan-crystal-structure-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com